Superior Suppression of Urinary NTX: Monthly Minodronate 63.1% Reduction vs. Risedronate 30.1% at 4 Months
In a direct head-to-head study of monthly oral bisphosphonate regimens, minodronate (MIN) demonstrated significantly greater suppression of the bone resorption marker urinary crosslinked N-telopeptide of type I collagen (NTX) compared to risedronate (RIS). At the 4-month endpoint, the change in urinary NTX for the MIN group was −63.1%, whereas the RIS group achieved a change of only −30.1% [1]. The antiresorptive effect of MIN was significantly stronger than RIS beginning at 2 months of treatment, indicating a faster onset of action [1].
| Evidence Dimension | Suppression of urinary NTX (bone resorption marker) |
|---|---|
| Target Compound Data | −63.1% change from baseline at 4 months |
| Comparator Or Baseline | Risedronate: −30.1% change from baseline at 4 months |
| Quantified Difference | 2.1-fold greater reduction with minodronate (absolute difference: 33.0 percentage points) |
| Conditions | Osteoporosis patients; MIN 50 mg monthly (n=16) vs. RIS 75 mg monthly (n=14); 4-month treatment period; female patients only |
Why This Matters
This provides direct clinical evidence for minodronate's superior antiresorptive potency, justifying its selection over risedronate in studies or treatments where rapid and profound suppression of bone turnover is the primary objective.
- [1] Kamimura, M., et al. (2015). Monthly minodronate inhibits bone resorption to a greater extent than does monthly risedronate. Osteoporosis and Sarcopenia, 1(2), 121–126. View Source
